molecular formula C17H17FO B1327756 3-(3,5-Dimethylphenyl)-3'-fluoropropiophenone CAS No. 898780-58-0

3-(3,5-Dimethylphenyl)-3'-fluoropropiophenone

Cat. No. B1327756
M. Wt: 256.31 g/mol
InChI Key: JHZPQSXINGIFLW-UHFFFAOYSA-N
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Description

The compound is a derivative of propiophenone with a fluorine atom and a 3,5-dimethylphenyl group attached. Propiophenones are a class of aromatic ketones, which are often used as building blocks in organic synthesis .

Scientific Research Applications

Electroactive Polymers

3,5-Dimethylphenyl groups have been used in the synthesis of electroactive polymers. For instance, 3,5-Dimethylthiophenol, which shares structural similarities with 3-(3,5-Dimethylphenyl)-3'-fluoropropiophenone, has been electro-oxidatively polymerized to form poly(2,6-dimethylphenylene sulphide). This polymer demonstrates semi-conductivity and electrochemical responsiveness, with potential applications in electronic devices and sensors (Yamamoto et al., 1992).

Crystal Engineering and Solvates

Research has also been conducted on the polymorphs and solvates of compounds containing dimethylphenyl groups, which is relevant to the study of 3-(3,5-Dimethylphenyl)-3'-fluoropropiophenone. These studies focus on understanding the self-assembly and structural transformations of such compounds, which can be crucial in the development of new materials with specific crystallographic properties (Nath & Baruah, 2013).

Anion Exchange Membranes

In the field of energy, 3,5-dimethylphenyl groups have been utilized in the development of poly(arylene ether sulfone) anion exchange membranes. These membranes, which incorporate 3,5-dimethylphenyl groups, exhibit high hydroxide conductivity and alkaline stability, making them suitable for applications in fuel cells and other energy conversion devices (Shi et al., 2017).

Gas Permeability in Polymers

Studies on methylphenylated and fluoromethylphenylated poly(aryl ethers) have revealed that dimethylphenyl groups can significantly influence gas permeability and permselectivity. This is particularly relevant for oxygen/nitrogen separation, suggesting potential applications in gas separation technologies (Liu et al., 2005).

Low Temperature Flexibility in Polyurethanes

In polymer engineering, the addition of 3,5-dimethylphenyl groups to polyurethane copolymers has been shown to enhance low temperature flexibility. This property is significant for materials required to maintain flexibility and strength in extremely cold environments (Chung et al., 2012).

properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-8-13(2)10-14(9-12)6-7-17(19)15-4-3-5-16(18)11-15/h3-5,8-11H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZPQSXINGIFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644894
Record name 3-(3,5-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylphenyl)-3'-fluoropropiophenone

CAS RN

898780-58-0
Record name 1-Propanone, 3-(3,5-dimethylphenyl)-1-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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